molecular formula C21H25BrN2O3S B7698505 N-(2-bromophenyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide

N-(2-bromophenyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide

Cat. No. B7698505
M. Wt: 465.4 g/mol
InChI Key: LJUGFBBTHSPTAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-bromophenyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to have a wide range of effects on various biological processes, making it a promising candidate for the treatment of several diseases. In

Mechanism of Action

N-(2-bromophenyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide inhibits several protein kinases, including RAF kinase, vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR). By inhibiting these kinases, Sorafenib disrupts the signaling pathways that are involved in cell proliferation, angiogenesis, and survival. Sorafenib has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects. It has been found to inhibit angiogenesis, which is the formation of new blood vessels that tumors rely on for growth and survival. Sorafenib also inhibits the activity of several protein kinases that are involved in cell proliferation and survival, leading to apoptosis in cancer cells. Sorafenib has also been found to have anti-inflammatory effects, which may contribute to its therapeutic efficacy.

Advantages and Limitations for Lab Experiments

N-(2-bromophenyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide has several advantages for lab experiments. It has a well-defined mechanism of action, making it a useful tool for studying the RAF/MEK/ERK signaling pathway and its role in cancer. Sorafenib is also relatively easy to synthesize and has good stability, which makes it a convenient compound to work with. However, there are also limitations to using Sorafenib in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Sorafenib also has off-target effects on other protein kinases, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of N-(2-bromophenyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide. One area of research is the development of Sorafenib analogs with improved potency and selectivity. Another direction is the investigation of Sorafenib in combination with other therapies, such as chemotherapy or immunotherapy. Sorafenib has also been studied for its potential use in non-cancerous diseases, such as liver fibrosis and rheumatoid arthritis. Further research is needed to fully understand the potential therapeutic applications of Sorafenib in these diseases.

Synthesis Methods

The synthesis of N-(2-bromophenyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide involves several steps. The starting material is 2-bromoaniline, which is reacted with 4-(cyclohexylamino)benzenesulfonamide to form the intermediate compound. This intermediate is then reacted with 3-chloropropionyl chloride to yield the final product, this compound. The synthesis method has been optimized over the years to improve yield and purity, and several modifications have been made to the reaction conditions to achieve this.

Scientific Research Applications

N-(2-bromophenyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-tumor activity by inhibiting the RAF/MEK/ERK signaling pathway, which is involved in cell proliferation and survival. Sorafenib has been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. It has also been studied for its potential use in the treatment of other cancers, such as breast, lung, and thyroid cancer.

properties

IUPAC Name

N-(2-bromophenyl)-3-[4-(cyclohexylsulfamoyl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25BrN2O3S/c22-19-8-4-5-9-20(19)23-21(25)15-12-16-10-13-18(14-11-16)28(26,27)24-17-6-2-1-3-7-17/h4-5,8-11,13-14,17,24H,1-3,6-7,12,15H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUGFBBTHSPTAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)NC3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.